molecular formula C6H16ClNO B1395792 (2-Ethoxy-1,1-dimethylethyl)amine hydrochloride CAS No. 1231730-24-7

(2-Ethoxy-1,1-dimethylethyl)amine hydrochloride

Cat. No.: B1395792
CAS No.: 1231730-24-7
M. Wt: 153.65 g/mol
InChI Key: ZGMBQFXOCRPJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-1,1-dimethylethyl)amine hydrochloride involves the reaction of 2-methylpropan-2-amine with ethanol under specific conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-1,1-dimethylethyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as halogens . The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce carbonyl compounds , while reduction can yield amines .

Scientific Research Applications

(2-Ethoxy-1,1-dimethylethyl)amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Ethoxy-1,1-dimethylethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of specific products. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Ethoxy-1,1-dimethylethyl)amine hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and reactivity. This makes it valuable in various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-ethoxy-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-4-8-5-6(2,3)7;/h4-5,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMBQFXOCRPJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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